Valsartan D9
Overview
Description
Synthesis Analysis
The synthesis of a late-stage precursor of valsartan involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimizing the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .Molecular Structure Analysis
The formal name of Valsartan D9 is N-(1-oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine . Its molecular formula is C24H20D9N5O3 .Chemical Reactions Analysis
The influence of plasma matrix components during sample preparation for accurate and precise determination of valsartan by LC–ESI–MS/MS was evaluated . The mean recovery obtained was 96.8% for valsartan using solid-phase extraction on Oasis MCX .Physical And Chemical Properties Analysis
Valsartan has unusual solid-state properties, including the phenomenon of polyamorphism . Obtaining the neat Valsartan in a completely amorphous form does not increase its solubility .Scientific Research Applications
1. Antidepressant and Antianxiety Effects
Valsartan has been shown to exhibit antidepressant and antianxiety properties. A study by Gu Ping et al. (2014) demonstrated that chronic administration of Valsartan improved behaviors related to depression and anxiety in mice subjected to unpredictable chronic mild stress. This effect was associated with an increase in hippocampal neurogenesis and BDNF (Brain-Derived Neurotrophic Factor) expression.
2. Cardiovascular Applications
Valsartan is extensively studied for its applications in cardiovascular diseases. For instance, the VALUE trial (Julius et al., 2004) assessed valsartan's effectiveness in reducing cardiac morbidity and mortality in hypertensive patients at high cardiovascular risk. Another study by Thürmann (2000) highlighted valsartan's role in managing hypertension, and its potential in treating patients with hypertensive end-organ damage.
3. Neuroprotective Effects
Valsartan has been reported to have neuroprotective effects. A study by Weina Yang et al. (2014) investigated valsartan's impact on cognitive deficits induced by aluminum trichloride and d-galactose in mice. The results suggested that valsartan might prevent cognitive decline by restoring cholinergic function and attenuating oxidative damage.
4. Hepatic Uptake and Biliary Excretion
Research by Wakaba Yamashiro et al. (2006) focused on the hepatic uptake and biliary excretion of valsartan. This study highlighted the roles of various transporters, including OATP1B1 and MRP2, in the efficient hepatobiliary transport of valsartan, suggesting its relevance in pharmacokinetics.
5. Pharmacological Characterization
Valsartan's pharmacological properties have been extensively characterized. For instance, A. Chiolero and M. Burnier (1998) detailed valsartan's specific blockade of the AT1 receptor and its effectiveness in various forms of hypertension.
Safety And Hazards
Future Directions
Valsartan D9 is intended for use as an internal standard for the quantification of valsartan by GC- or LC-MS . The introduction of sacubitril/valsartan as first-line therapy may be considered . New perspectives of the efficacy of sacubitril/valsartan include the promotion of reverse remodeling and antiarrhythmic effects .
properties
IUPAC Name |
(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KDDXQTGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648813 | |
Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valsartan D9 | |
CAS RN |
1089736-73-1 | |
Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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